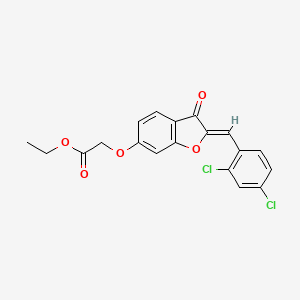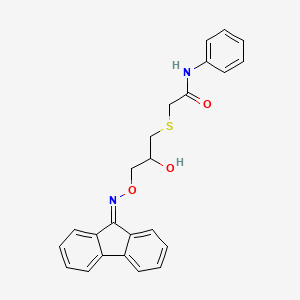
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-chlorophenyl)-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide” does not appear to have a specific common name. It is a complex organic molecule that likely has applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a chlorophenyl group, a pyridinylmethyl group, and an isoquinolinecarboxamide group .科学的研究の応用
Antitubercular Activity
Research highlights the modification of certain structures similar to the compound , focusing on derivatives evaluated for their antitubercular activity. For instance, derivatives of isoniazid structure have shown significant in vitro efficacy against M. tuberculosis, with specific halogenated derivatives demonstrating the best anti-TB activity. These compounds were compared to isoniazid for their effectiveness, showing potential as new leads for anti-TB compounds due to their significant activity against INH-resistant non-tuberculous mycobacteria (Asif, 2014).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share structural similarities with the compound , have been extensively studied for their pharmacological importance. These studies cover a wide range of biological potentials including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The review emphasizes the role of isoquinoline derivatives as a significant source of leads for drug discovery, highlighting their versatility and potential in addressing a wide array of health issues (Danao et al., 2021).
Antioxidant Capacity and Biodegradation
The antioxidant capacity of compounds, particularly in the context of advanced oxidation processes (AOPs), has been a subject of interest. Studies focus on the degradation pathways, by-products, and biotoxicity of various compounds, including acetaminophen, as a model to understand the effectiveness and environmental impact of AOPs. Such research points towards the broader applications of these chemical compounds in environmental remediation and highlights the need for further investigation into their antioxidant properties and biodegradation pathways (Qutob et al., 2022).
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-9-17(10-8-16)25-21(27)20-14-26(13-15-4-3-11-24-12-15)22(28)19-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYDWUQHJMESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)

![4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2571074.png)
![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)
![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2571079.png)



![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)
![N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2571086.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2571090.png)
